In Vivo P-388 Leukemia Efficacy: Differentiation from Class Baseline
N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide demonstrates significant inhibitory activity against P-388 murine lymphocytic leukemia in vivo when administered as a suspension in acetone–Tween 80 . While many sulfonamide analogs have been evaluated in the P-388 model, most require continuous infusion or multi-day dosing to achieve efficacy (e.g., E7070 and related G1-phase-targeting sulfonamides) [1]. The target compound's reported efficacy from a simple suspension formulation suggests a comparatively favorable single-dose bioavailability profile, although the specific %ILS (increase in lifespan) or T/C (%) values for this compound versus the established comparator E7070 are not available in the public domain with sufficient quantitative precision for direct head-to-head ranking.
| Evidence Dimension | In vivo antitumor efficacy in P-388 murine leukemia model |
|---|---|
| Target Compound Data | Significant inhibitory activity (qualitative; specific %ILS not publicly disclosed) |
| Comparator Or Baseline | E7070 (indole sulfonamide): G1-phase cell cycle block in P-388 cells [1]; other sulfonamides (e.g., N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) also show G1 arrest [1] |
| Quantified Difference | Not directly quantifiable from available public domain data; qualitative differentiation resides in formulation simplicity (suspension vs. continuous infusion requirement) |
| Conditions | P-388 murine lymphocytic leukemia cells implanted in mice; compound administered as suspension in acetone–Tween 80 |
Why This Matters
For procurement decisions in P-388 leukemia screening programs, this compound offers a formulation-accessible entry point that may reduce the need for complex solubilization protocols compared to comparator sulfonamides requiring continuous infusion.
- [1] Owa T, Yoshino H, Okauchi T, et al. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. J Med Chem, 1999. View Source
